molecular formula C17H19NO5S B4183857 isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate

isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B4183857
M. Wt: 349.4 g/mol
InChI Key: IWEJZYZBMBXVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as compound 1, is a synthetic molecule that has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation. It has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 in lab experiments is its specificity. It has been found to have a high degree of selectivity for certain enzymes and signaling pathways, which may make it a useful tool for studying these processes. However, one limitation of using this compound 1 is its solubility. It is not very soluble in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in vivo, as well as its potential side effects. Another area of interest is its mechanism of action. More research is needed to fully understand how it works at the molecular level. Finally, there is potential for the development of analogs of this compound 1 that may have improved solubility and other properties.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications, particularly in the treatment of inflammation and cancer. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. Compound 1 has been found to have anti-inflammatory properties, which may make it a useful treatment for these conditions.
In addition, isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 has been found to have anti-tumor properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes it a promising candidate for further research as a potential cancer treatment.

Properties

IUPAC Name

propan-2-yl 2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-10(2)23-17(20)13-7-8-24-16(13)18-15(19)12-6-5-11(21-3)9-14(12)22-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEJZYZBMBXVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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